Cas no 2091619-63-3 (Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone)

Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone is a fluorinated heterocyclic compound featuring both azetidine and piperidine moieties linked via a carbonyl group. Its structural framework, combining a rigid azetidine ring with a fluoromethyl-substituted piperidine, offers unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry. The presence of the fluoromethyl group enhances metabolic stability and bioavailability, while the carbonyl bridge provides a versatile handle for further functionalization. This compound is particularly relevant in the development of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its balanced lipophilicity and conformational flexibility. Its synthetic utility and potential for derivatization underscore its importance in drug discovery.
Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone structure
2091619-63-3 structure
Product Name:Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone
CAS No:2091619-63-3
MF:C10H17FN2O
MW:200.253185987473
CID:4776309
Update Time:2025-06-15

Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone
    • azetidin-3-yl-[3-(fluoromethyl)piperidin-1-yl]methanone
    • Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone
    • Inchi: 1S/C10H17FN2O/c11-4-8-2-1-3-13(7-8)10(14)9-5-12-6-9/h8-9,12H,1-7H2
    • InChI Key: VBYKQKJUYTUOLN-UHFFFAOYSA-N
    • SMILES: FCC1CCCN(C(C2CNC2)=O)C1

Computed Properties

  • Exact Mass: 200.13249133 g/mol
  • Monoisotopic Mass: 200.13249133 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 32.299
  • Molecular Weight: 200.25

Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone Pricemore >>

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Additional information on Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone

Comprehensive Overview of Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone (CAS No. 2091619-63-3)

Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone (CAS No. 2091619-63-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and medicinal chemistry research. This molecule features a unique structural framework combining an azetidine ring and a fluoromethyl-substituted piperidine moiety, linked via a carbonyl group. Its distinct architecture makes it a promising candidate for drug discovery, particularly in targeting G-protein-coupled receptors (GPCRs) and central nervous system (CNS) disorders. Researchers are increasingly exploring its potential in modulating neurotransmitter activity, which aligns with current trends in neurodegenerative disease therapeutics and precision medicine.

The compound's fluoromethyl group enhances its metabolic stability and bioavailability, addressing a common challenge in small-molecule drug development. Recent studies highlight its relevance in structure-activity relationship (SAR) studies, where subtle modifications to its scaffold yield significant changes in pharmacological profiles. This adaptability has led to its inclusion in high-throughput screening libraries, particularly for orphan receptor targets and allosteric modulator development. Industry experts frequently search for terms like "azetidine derivatives in drug design" and "fluorinated piperidines pharmacokinetics," reflecting growing interest in its applications.

From a synthetic chemistry perspective, Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone exemplifies modern fragment-based drug design principles. Its synthesis typically involves multistep organic transformations, including amide coupling and selective fluorination, which are hot topics in green chemistry discussions. The compound's chiral centers also make it valuable for asymmetric catalysis research, another trending area in pharmaceutical manufacturing. Computational chemists often investigate its molecular docking behavior using quantum mechanics/molecular mechanics (QM/MM) methods, as evidenced by frequent searches for "3D conformation analysis of heterocyclic ketones."

In the context of intellectual property, 2091619-63-3 appears in several patent applications related to neurological disorder treatments and metabolic disease interventions. Its structural novelty satisfies the non-obviousness criterion in pharmaceutical patents, while its synthetic accessibility addresses industrial scalability concerns. The compound's logP and polar surface area values suggest favorable blood-brain barrier permeability, explaining its prominence in neuropharmacology research. Current literature frequently associates it with dopamine receptor modulation and sigma-1 receptor interactions, topics dominating recent neuroscience conferences.

Quality control protocols for Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone emphasize HPLC purity analysis and residual solvent monitoring, reflecting industry standards for active pharmaceutical ingredients (APIs). Analytical chemists often search for "HPLC method development for azetidine-containing compounds" when working with this substance. Furthermore, its stability under various pH conditions makes it suitable for diverse drug formulation strategies, including extended-release systems and lipid-based delivery—key focus areas in pharmaceutical technology innovation.

Emerging applications of CAS 2091619-63-3 extend to PET radiopharmaceuticals, where its fluorine-18 labeled analogs show promise in neuroimaging. This connects to popular searches about "fluorine in diagnostic agents" and "molecular probes for brain disorders." The compound's versatility across therapeutic areas—from psychiatric indications to pain management—positions it as a valuable scaffold in multitarget drug discovery, a strategy gaining traction against complex diseases. Its ongoing evaluation in preclinical models continues to generate data relevant to translational medicine pipelines worldwide.

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